molecular formula C20H18ClN3OS B2529206 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide CAS No. 872688-52-3

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2529206
CAS No.: 872688-52-3
M. Wt: 383.89
InChI Key: HHWWJJJIWREDCJ-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a 4-chlorophenyl group at the 6-position and a sulfanylacetamide moiety linked to a 3,5-dimethylphenylamine group. Its structure combines a heteroaromatic pyridazine ring with halogenated and alkyl-substituted aromatic systems, which are common in bioactive molecules.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-13-9-14(2)11-17(10-13)22-19(25)12-26-20-8-7-18(23-24-20)15-3-5-16(21)6-4-15/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWWJJJIWREDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazinone Precursor Synthesis

The pyridazine ring is constructed via cyclization of mucochloric acid (3,4-dichloro-5-phenylfuran-2(5H)-one) with ammonia or hydrazine derivatives. For example:

  • Step 1 : Friedel-Crafts acylation of benzene with mucochloric acid in the presence of AlCl₃ yields 3,4-dichloro-5-phenylfuran-2(5H)-one.
  • Step 2 : Treatment with hydrazine hydrate in ethanol under reflux forms 6-phenylpyridazin-3(2H)-one.

Key Reaction Conditions :

Step Reagents/Conditions Yield
1 AlCl₃, benzene, 0–5°C 65–70%
2 NH₂NH₂·H₂O, EtOH, reflux 80–85%

Introduction of the 4-Chlorophenyl Group

Halogenation and Suzuki Coupling

To install the 4-chlorophenyl group at position 6:

  • Step 3 : Chlorination of 6-phenylpyridazin-3(2H)-one using POCl₃ or PCl₅ yields 3,6-dichloropyridazine.
  • Step 4 : Suzuki-Miyaura coupling of 3,6-dichloropyridazine with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C for 12 h.

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%).
  • Base: Na₂CO₃ (2 equiv).
  • Solvent: Dioxane/H₂O (4:1).
  • Yield: 75–80%.

Installation of the Sulfanyl Group

Nucleophilic Aromatic Substitution

The sulfanyl group is introduced at position 3 via displacement of the chloride:

  • Step 5 : Reaction of 6-(4-chlorophenyl)-3-chloropyridazine with thiourea in ethanol under reflux for 6 h generates the thiol intermediate.
  • Step 6 : Alkylation of the thiol with 2-chloro-N-(3,5-dimethylphenyl)acetamide in DMF using K₂CO₃ as a base at 60°C for 4 h.

Critical Considerations :

  • Thiourea acts as a thiol surrogate to avoid handling volatile thiols.
  • Alkylation proceeds via SN2 mechanism, requiring polar aprotic solvents.

Formation of the Acetamide Moiety

Acylation of 3,5-Dimethylaniline

The N-(3,5-dimethylphenyl)acetamide is prepared separately:

  • Step 7 : Reaction of chloroacetyl chloride with 3,5-dimethylaniline in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 2 h.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.22 (s, 2H, Ar-H), 6.90 (s, 1H, Ar-H), 3.85 (s, 2H, CH₂CO), 2.32 (s, 6H, CH₃).

Final Coupling and Purification

Assembly of the Target Compound

The thiol intermediate from Step 5 is coupled with the acetamide from Step 7:

  • Step 8 : Mix equimolar quantities of 6-(4-chlorophenyl)-3-mercaptopyridazine and 2-chloro-N-(3,5-dimethylphenyl)acetamide in DMF with K₂CO₃ (1.2 equiv) at 60°C for 6 h.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 1:3).
  • Yield : 65–70%.
  • MP : 158–160°C.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.80–7.75 (m, 4H, Ar-H), 7.30 (s, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 4.10 (s, 2H, SCH₂), 2.30 (s, 6H, CH₃).
  • MS (ESI+) : m/z 428.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).

Chemical Reactions Analysis

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways within the body. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to a reduction in these processes.

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Acetamide Derivatives

Key analogs from , and 8 are compared below:

Table 1: Structural and Physicochemical Properties of Analogues
Compound ID/Name Key Substituents Yield (%) Melting Point (°C) Molecular Weight Reference
Target compound 4-Cl (pyridazine), 3,5-diMePh (acetamide) - - ~414.3* -
5f (Ev1) 4-Cl (imidazothiazole), 6-ClPy 72 215–217 -
5g (Ev1) 4-Cl (imidazothiazole), 6-FPy 74 211–213 -
5h (Ev1) 4-OCH₃ (imidazothiazole), 6-ClPy 81 108–110 -
5j (Ev1) 4-Cl (imidazothiazole), 4-MePiperazinyl 71 118–120 -
19h (Ev4) 3,5-diBrPh (phenoxyacetamide) 89.5 - 426.01
19j (Ev4) 3-Br,5-ClPh (phenoxyacetamide) 31.8 - 471.96
CAS 872688-80-7 (Ev8) 4-Br (pyridazine), 3,5-diMePh - - 428.3

*Molecular weight estimated based on structural similarity to CAS 872688-80-7 (Ev8).

Key Observations

a. Impact of Halogen Substituents
  • Chlorine vs. Bromine : The brominated analog (CAS 872688-80-7, Ev8) has a higher molecular weight (428.3 vs. ~414.3 for the target compound) due to bromine’s larger atomic mass. Halogen size influences lipophilicity and binding interactions; bromine may enhance hydrophobic interactions but reduce solubility compared to chlorine .
  • Fluorine and Methoxy Groups : Compound 5g (Ev1) with a 6-fluoropyridinyl group shows a high melting point (211–213°C), similar to 5f (215–217°C with 6-Cl). Methoxy-substituted 5h (Ev1) has a significantly lower melting point (108–110°C), suggesting weaker intermolecular forces or altered crystallinity .
b. Heterocyclic Core Variations
  • The target compound’s pyridazine ring differs from the imidazothiazole core in analogs.
  • compounds with benzimidazole-thienopyrimidinone cores exhibit moderate to high yields (58–83%) but require complex synthetic steps, highlighting the relative accessibility of pyridazine-based syntheses .
c. Substituent Position and Bioactivity
  • 3,5-Dimethylphenyl vs. Halogenated Phenyl : The 3,5-dimethylphenyl group in the target compound and CAS 872688-80-7 (Ev8) may improve metabolic stability compared to halogenated phenyl groups (e.g., 19h and 19j in Ev4), which are prone to dehalogenation .
  • Piperazinyl Groups : Compound 5j (Ev1) with a 4-methylpiperazinyl substituent shows a lower melting point (118–120°C), likely due to increased conformational flexibility, which could enhance solubility but reduce crystallinity .

Biological Activity

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that has attracted attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on diverse scientific literature, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a chlorophenyl group and a sulfanyl moiety, linked to an acetamide group. The molecular formula is C16H16ClN3OSC_{16}H_{16}ClN_3OS, indicating the presence of various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of derivatives of this compound. For instance, a related compound was evaluated against the HepG2 liver cancer cell line using the MTT assay. The results indicated significant anti-proliferative activity, with an IC50 value of 13.004 µg/mL for the most active derivative . The structure-activity relationship suggested that electron-donating groups at specific positions on the phenyl ring enhance anti-proliferative effects.

CompoundIC50 (µg/mL)Activity Level
6d13.004High
6e28.399Low

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It shows promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 2 µg/mL against MRSA, indicating strong antibacterial potential .

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which blocks substrate access and disrupts metabolic pathways.
  • Receptor Modulation : It interacts with cellular receptors, leading to altered signal transduction pathways that can induce apoptosis in cancer cells.
  • Induction of Apoptosis : In cancer cells, it activates pro-apoptotic proteins while inhibiting anti-apoptotic proteins, promoting cell death.

Study on Anticancer Activity

In a study examining various derivatives of pyridazine compounds, it was found that those with electron-donating substituents exhibited significantly enhanced anticancer activity. The study concluded that structural modifications could lead to more potent agents against liver cancer cell lines .

Antimicrobial Evaluation

Another research effort focused on the antimicrobial efficacy of similar compounds against drug-resistant strains. Results indicated that modifications in the chemical structure could lead to improved activity against resistant bacterial strains .

Q & A

Q. Basic

  • NMR Spectroscopy : Assign peaks for sulfanyl (δ 3.5–4.0 ppm) and acetamide (δ 2.1 ppm) groups.
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry .

How can structure-activity relationships (SAR) be systematically explored?

Advanced
SAR studies require targeted modifications:

  • Substituent variation : Compare analogs with halogenated phenyl groups (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess electronic effects .
  • Functional group swaps : Replace the sulfanyl group with sulfonyl or carbonyl to test hydrogen-bonding capacity.
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Example SAR Table:

Analog SubstituentBioactivity (IC50, μM)Key Observation
4-Chlorophenyl0.45 ± 0.02High enzyme inhibition
4-Methylphenyl1.20 ± 0.15Reduced potency
4-Fluorophenyl0.80 ± 0.10Moderate activity

What in vitro and in vivo models are suitable for evaluating therapeutic potential?

Q. Basic

  • In vitro : Enzyme inhibition assays (e.g., kinase or protease targets), cytotoxicity screening in cancer cell lines (e.g., MTT assay).
  • In vivo : Rodent models for pharmacokinetics (e.g., bioavailability, half-life) and toxicity profiling (e.g., liver enzyme markers) .

How can environmental stability and degradation pathways be studied?

Q. Advanced

  • Hydrolytic stability : Incubate the compound at varying pH (2–12) and analyze degradation products via LC-MS.
  • Photolytic studies : Expose to UV light (254 nm) and monitor changes using UV-Vis spectroscopy.
  • Ecotoxicity assays : Use Daphnia magna or algal models to assess environmental impact .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Flow chemistry : Improve heat transfer and reaction consistency in multi-step syntheses.
  • Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, solvent ratio) using response surface methodology.
  • Purification : Implement flash chromatography or recrystallization to maintain purity at scale .

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